Hexacosanedioate(2-)
Description
Hexacosanedioate(2-) is the dianion derived from hexacosanedioic acid, a saturated, long-chain dicarboxylic acid with the molecular formula $ \text{C}{26}\text{H}{48}\text{O}_4^{2-} $. Structurally, it consists of a 24-carbon alkyl chain terminated by two carboxylate groups. This compound is notable for its extended hydrophobic backbone, which influences its physical properties, such as low water solubility and high melting point.
Hexacosanedioate(2-) and its ester derivatives, like dimethyl hexacosanedioate (CAS-related product), are primarily utilized in specialized applications. For instance, dimethyl hexacosanedioate is commercially available as a high-purity standard (98% by GC/TLC) for analytical methodologies, including gas chromatography and thin-layer chromatography . The extended alkyl chain of hexacosanedioate(2-) also makes it relevant in lipid bilayer studies, surfactants, and polymer science, where chain length critically impacts material behavior.
Properties
Molecular Formula |
C26H48O4-2 |
|---|---|
Molecular Weight |
424.7 g/mol |
IUPAC Name |
hexacosanedioate |
InChI |
InChI=1S/C26H50O4/c27-25(28)23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24-26(29)30/h1-24H2,(H,27,28)(H,29,30)/p-2 |
InChI Key |
JJWZFUFNJNGKAF-UHFFFAOYSA-L |
Canonical SMILES |
C(CCCCCCCCCCCCC(=O)[O-])CCCCCCCCCCCC(=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
Hexacosanedioate(2-) belongs to the dicarboxylate family, which includes compounds with varying chain lengths and degrees of saturation. Key structural analogues include:
Eicosatrien-dioic Acid Derivatives
- Example: 5(Z),8(Z),11(Z)-Eicosatrien-1,20-dioic acid methyl ester (CAS product code 02158034).
- This C20 diacid ester contains three cis-configured double bonds, introducing rigidity and reducing melting points compared to fully saturated analogues. It is used in pharmaceutical and biochemical research due to its polyunsaturated structure .
Shorter-Chain Dicarboxylates
- Adipate (C6), suberate (C8), and sebacate (C10) are common shorter-chain dicarboxylates. These exhibit higher solubility in polar solvents and lower thermal stability, making them suitable for polymer plasticizers and biodegradable materials.
Hexacosanedioate(2-)
Physicochemical Properties
The following table summarizes key differences between hexacosanedioate(2-) and its analogues:
Key Observations:
- Chain Length and Solubility : Longer chains (e.g., C26) reduce water solubility due to increased hydrophobicity. Hexacosanedioate(2-) is virtually insoluble in water, whereas adipate (C6) is moderately soluble.
- Thermal Stability : Saturated long-chain derivatives like hexacosanedioate(2-) exhibit higher melting points compared to unsaturated analogues (e.g., eicosatrien-dioate).
- Analytical Utility : Hexacosanedioate(2-)’s dimethyl ester is prioritized in chromatography due to its high purity and reproducibility, whereas unsaturated esters are used for studying lipid oxidation or signaling pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
